molecular formula C19H22N6O8 B13767059 N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide CAS No. 68901-08-6

N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide

Cat. No.: B13767059
CAS No.: 68901-08-6
M. Wt: 462.4 g/mol
InChI Key: AQXNELWSQUVQKO-UHFFFAOYSA-N
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Description

N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound is characterized by its azo group, which is responsible for its distinctive color properties, and its phenylacetamide structure, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide typically involves a multi-step process. The initial step often includes the nitration of phenylamine to introduce nitro groups at specific positions on the benzene ring. This is followed by the azo coupling reaction, where the diazonium salt of the nitrated phenylamine is reacted with another aromatic compound to form the azo linkage. The final step involves the acylation of the resulting azo compound with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator due to its color properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of colored polymers and materials.

Mechanism of Action

The mechanism of action of N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide involves its interaction with molecular targets through its azo and phenylacetamide groups. The azo group can undergo redox reactions, while the phenylacetamide structure allows for binding to specific proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide stands out due to its unique combination of azo and phenylacetamide groups, which confer distinct chemical reactivity and color properties. Its versatility in various scientific applications further highlights its uniqueness compared to other similar compounds.

Properties

CAS No.

68901-08-6

Molecular Formula

C19H22N6O8

Molecular Weight

462.4 g/mol

IUPAC Name

N-[2-[(2,4-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C19H22N6O8/c1-11(26)21-15-7-17(20-9-13(27)10-32-2)19(33-3)8-16(15)23-22-14-5-4-12(24(28)29)6-18(14)25(30)31/h4-8,13,20,27H,9-10H2,1-3H3,(H,21,26)

InChI Key

AQXNELWSQUVQKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC)O

Origin of Product

United States

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